molecular formula C13H14O5 B3320472 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one CAS No. 124360-55-0

8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one

Cat. No. B3320472
CAS RN: 124360-55-0
M. Wt: 250.25 g/mol
InChI Key: RDWAIVMSWPHNLT-UHFFFAOYSA-N
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Description

“8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one” is an acetyl chroman derivative . It is synthesized as an intermediate product in the preparation of flavonoids . The compound is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 .


Synthesis Analysis

The compound is synthesized using classical methodologies such as the Claisen–Schmidt condensation . The reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement, results in the formation of two isomers . The yields of these compounds are relatively low, with 32% for compound 1 and 14% for compound 2 .


Molecular Structure Analysis

The structures of the synthesized compounds were characterized by NMR and IR and confirmed by high-resolution mass spectra and single crystal X-ray analysis . The molecular formula of the compound is C13H14O5 .


Chemical Reactions Analysis

The compound is an intermediate product in the preparation of flavonoids . It is synthesized through the reaction of 2,4,6-trihydroxyacetophenone with 1-bromo-3-methylbut-2-ene in the presence of anhydrous K2CO3, followed by the acid-catalyzed Claisen–Schmidt rearrangement .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 250.25 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Bacteriostatic Applications

8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one and related compounds have demonstrated bacteriostatic properties. Research by Manandhar et al. (1985) on Euodia lunu-ankenda, which contains similar chroman compounds, showed potential in this area (Manandhar et al., 1985).

Synthesis and Chemical Transformations

Studies focused on the synthesis and transformation of related chroman compounds. NakayamaMitsuru et al. (1972) and Tsukayama et al. (1974) described the synthesis of ripariochromene A from similar chroman structures, highlighting the importance of these compounds in synthetic chemistry (NakayamaMitsuru et al., 1972); (Tsukayama, 1974).

Role in Natural Product Chemistry

Chromenes similar to 8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one are prominent in natural product chemistry. Li et al. (1997) isolated compounds from Evodia lepta, illustrating the chromenes' significance in botanical studies (Li et al., 1997).

Pharmaceutical Research

In pharmaceutical research, these chroman compounds are explored for their potential therapeutic effects. For instance, Pirotte et al. (2017) investigated 2,2-dimethylchromans, closely related to the compound , for their roles in inhibiting insulin release and acting as smooth muscle relaxants (Pirotte et al., 2017).

Enzyme Inhibition Studies

Research on enzyme inhibition has also been conducted using these chromans. Sun et al. (2018) identified compounds from Aspergillus terreus that include 2,2-dimethylchroman structures, which exhibited significant α-glucosidase inhibition (Sun et al., 2018).

Mechanism of Action

The synthesized compounds have shown inhibitory effects on the growth of A549, HepG2, SW480, and MCF-7 cancer cell lines . Compound 1 showed cytotoxicity against HepG2, SW480, and MCF-7 cell lines with IC50 values of 12.85, 23.94, and 28.72 μM, respectively .

properties

IUPAC Name

8-acetyl-5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-6(14)10-7(15)4-8(16)11-9(17)5-13(2,3)18-12(10)11/h4,15-16H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWAIVMSWPHNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C2=C1OC(CC2=O)(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetyl-5,7-dihydroxy-2,2-dimethylchroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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